molecular formula C32H52O9 B11825865 ADC toxin 1

ADC toxin 1

Numéro de catalogue: B11825865
Poids moléculaire: 580.7 g/mol
Clé InChI: MXZXIBZNZUOHER-VHWZNAHMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Antibody-drug conjugates (ADCs) are a class of targeted cancer therapies that combine the specificity of monoclonal antibodies with the potent cytotoxic effects of small molecule drugs. ADC toxin 1 is a cytotoxic payload used in ADCs, designed to selectively target and kill cancer cells while minimizing damage to healthy tissues. This compound is conjugated to an antibody that specifically binds to antigens expressed on the surface of cancer cells, allowing for targeted delivery of the cytotoxic agent.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ADC toxin 1 involves several steps, including the preparation of the cytotoxic payload, the linker, and the conjugation to the antibody. The cytotoxic payload is typically synthesized through a series of organic reactions, such as alkylation, acylation, and cyclization. The linker, which connects the payload to the antibody, is synthesized using bifunctional reagents that can react with both the payload and the antibody.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis of the cytotoxic payload and the linker, followed by conjugation to the antibody. This process requires stringent quality control measures to ensure the purity and stability of the final product. The conjugation process is typically carried out in a controlled environment to prevent contamination and degradation of the ADC.

Analyse Des Réactions Chimiques

Types of Reactions

ADC toxin 1 undergoes various chemical reactions, including:

    Oxidation: The cytotoxic payload can be oxidized to form reactive intermediates that can interact with cellular components.

    Reduction: Reduction reactions can modify the cytotoxic payload, altering its activity and stability.

    Substitution: Substitution reactions can introduce functional groups that enhance the binding affinity of the payload to the target antigen.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and dithiothreitol.

    Substitution reagents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include modified cytotoxic payloads with enhanced stability, binding affinity, and cytotoxicity. These modifications can improve the overall efficacy of the ADC.

Applications De Recherche Scientifique

ADC toxin 1 has a wide range of scientific research applications, including:

    Chemistry: Used in the development of novel ADCs with improved targeting and cytotoxicity.

    Biology: Studied for its effects on cellular processes and mechanisms of action.

    Medicine: Applied in the treatment of various cancers, including breast cancer, lymphoma, and leukemia.

    Industry: Utilized in the production of ADCs for clinical trials and commercial use.

Mécanisme D'action

The mechanism of action of ADC toxin 1 involves several steps:

    Binding: The antibody component of the ADC binds to the target antigen on the surface of cancer cells.

    Internalization: The ADC-antigen complex is internalized into the cancer cell through endocytosis.

    Release: The cytotoxic payload is released from the antibody within the cancer cell, typically through lysosomal degradation.

    Cytotoxicity: The released payload interacts with cellular components, such as DNA or microtubules, leading to cell death.

Comparaison Avec Des Composés Similaires

ADC toxin 1 can be compared with other cytotoxic payloads used in ADCs, such as:

    Monomethyl auristatin E (MMAE): A potent microtubule inhibitor used in several FDA-approved ADCs.

    Maytansinoids: A class of microtubule inhibitors derived from the natural product maytansine.

    Calicheamicin: A DNA-damaging agent used in ADCs targeting hematological malignancies.

This compound is unique in its specific mechanism of action and its ability to be conjugated to a wide range of antibodies, making it a versatile and effective cytotoxic payload for ADCs.

Propriétés

Formule moléculaire

C32H52O9

Poids moléculaire

580.7 g/mol

Nom IUPAC

(1S,2S,5R,7R,10S,11S,14R,16R,19S,20S,23R,25R)-5,14-diethyl-2,11,20,23-tetramethyl-4,13,22,28,29,30-hexaoxatetracyclo[23.2.1.17,10.116,19]triacontane-3,12,21-trione

InChI

InChI=1S/C32H52O9/c1-7-22-16-25-10-13-27(38-25)19(4)30(33)36-18(3)15-24-9-12-28(37-24)20(5)31(34)40-23(8-2)17-26-11-14-29(39-26)21(6)32(35)41-22/h18-29H,7-17H2,1-6H3/t18-,19+,20+,21+,22-,23-,24-,25-,26-,27+,28+,29+/m1/s1

Clé InChI

MXZXIBZNZUOHER-VHWZNAHMSA-N

SMILES isomérique

CC[C@@H]1C[C@H]2CC[C@H](O2)[C@@H](C(=O)O[C@@H](C[C@H]3CC[C@H](O3)[C@@H](C(=O)O[C@@H](C[C@H]4CC[C@H](O4)[C@@H](C(=O)O1)C)CC)C)C)C

SMILES canonique

CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)O1)C)CC)C)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.